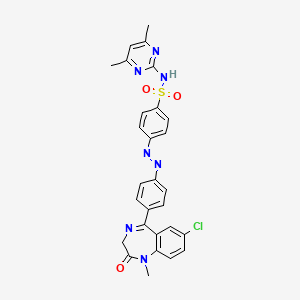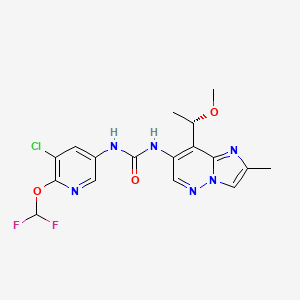
(S)-Malt1-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Malt1-IN-5 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an inhibitor in biochemical pathways, making it a subject of interest in drug discovery and therapeutic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Malt1-IN-5 typically involves a series of organic reactions. The process begins with the preparation of the core structure, followed by the introduction of specific functional groups that confer the desired biological activity. Common synthetic routes include:
Aldol Condensation: This reaction involves the formation of a carbon-carbon bond between an aldehyde and a ketone, catalyzed by a base.
Hydrogenation: This step reduces double bonds in the molecule, often using palladium or platinum catalysts under high pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(S)-Malt1-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(S)-Malt1-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Acts as an inhibitor in various biochemical pathways, making it useful in studying enzyme functions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
作用机制
The mechanism of action of (S)-Malt1-IN-5 involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-Malt1-IN-5: The enantiomer of (S)-Malt1-IN-5, which may have different biological activities and properties.
Malt1-IN-4: A structurally similar compound with variations in functional groups, leading to different reactivity and applications.
Malt1-IN-6:
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry often results in higher selectivity and potency compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries and innovations.
属性
分子式 |
C17H17ClF2N6O3 |
|---|---|
分子量 |
426.8 g/mol |
IUPAC 名称 |
1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
InChI |
InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m0/s1 |
InChI 键 |
YASXOENRCPGYQB-VIFPVBQESA-N |
手性 SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@H](C)OC |
规范 SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



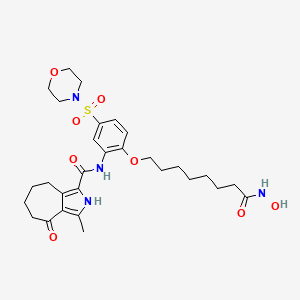
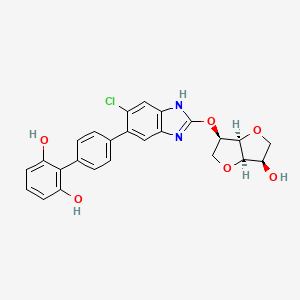
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

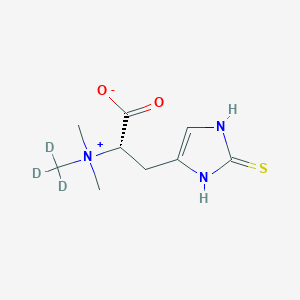
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
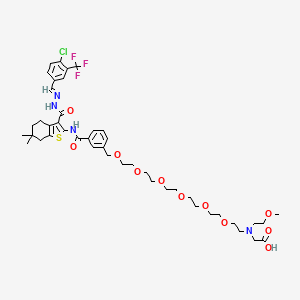
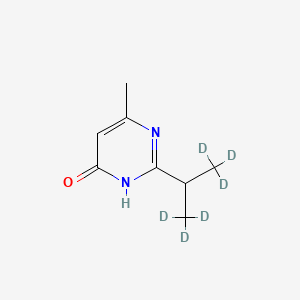

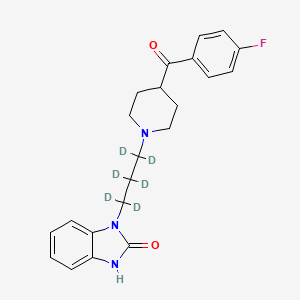
methyl dihydrogen phosphate](/img/structure/B12416408.png)
